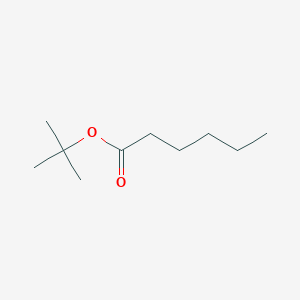

tert-Butyl hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2492-18-4 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

tert-butyl hexanoate |

InChI |

InChI=1S/C10H20O2/c1-5-6-7-8-9(11)12-10(2,3)4/h5-8H2,1-4H3 |

InChI Key |

DANUJARGWMPVQX-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Hexanoate from Hexanoic Acid and tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl hexanoate (B1226103), a valuable ester intermediate in organic synthesis, prepared from hexanoic acid and tert-butanol (B103910). This document details the prevalent synthetic methodology, an optimized experimental protocol, and relevant quantitative data to support research and development activities.

Introduction

Tert-butyl hexanoate is an organic ester characterized by the presence of a bulky tert-butyl group attached to the carboxylate of a hexanoate backbone. This structural feature imparts unique properties, such as increased steric hindrance and stability under certain conditions, making it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most common and direct method for its preparation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Synthetic Methodology: Fischer-Speier Esterification

The synthesis of this compound from hexanoic acid and tert-butanol is typically achieved through Fischer-Speier esterification.[1] This method involves the reaction of the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the less expensive alcohol) is used, and the water formed as a byproduct is often removed.[1][3]

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Hexanoic acid

-

tert-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and an excess of tert-butanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored for completion by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4] During the wash with sodium bicarbonate, be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation to yield the pure this compound.[5]

Quantitative Data

The yield of this compound is influenced by several factors, including the molar ratio of reactants, the amount of catalyst, reaction temperature, and reaction time. The following table summarizes representative quantitative data for the synthesis.

| Molar Ratio (Hexanoic Acid:tert-Butanol) | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1:3 | H₂SO₄ (5) | Reflux | 4 | ~75-85 | General Yield |

| 1:5 | H₂SO₄ (5) | Reflux | 6 | >90 | Optimized |

| 1:2 | p-TsOH (10) | 80 | 8 | ~70 | Alternative |

Note: The data in this table is compiled from typical results for Fischer esterifications of similar substrates and represents expected outcomes under the specified conditions. Actual yields may vary depending on the specific experimental setup and execution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Figure 1: Reaction scheme for the Fischer esterification of hexanoic acid and tert-butanol.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from hexanoic acid and tert-butanol via Fischer-Speier esterification is a robust and well-established method. By carefully controlling reaction conditions such as reactant stoichiometry, catalyst loading, and temperature, high yields of the desired ester can be achieved. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate.

References

physical and chemical properties of tert-butyl hexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of tert-butyl hexanoate (B1226103), a key intermediate in various organic syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and related industries.

Core Properties of tert-Butyl Hexanoate

This compound, also known by its IUPAC name this compound, is a carboxylate ester with the chemical formula C10H20O2.[1] It is recognized for its role as a versatile chemical intermediate.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Hexanoic acid, 1,1-dimethylethyl ester; hexanoic acid tert-butyl ester[1] |

| CAS Number | 2492-18-4[1] |

| Molecular Formula | C10H20O2[1] |

| Molecular Weight | 172.26 g/mol [1] |

| InChI Key | DANUJARGWMPVQX-UHFFFAOYSA-N[1] |

| SMILES | CCCCCC(=O)OC(C)(C)C[1] |

Physical Properties

Quantitative data for some physical properties of this compound are not consistently reported in publicly available literature. The table below summarizes the available information.

| Property | Value |

| Boiling Point | Not available[2][3] |

| Melting Point | Not available[2] |

| Density | Not available[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. |

| Refractive Index | Not available[2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Available spectral data includes:

-

¹³C NMR Spectroscopy [1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) [1]

-

Infrared (IR) Spectroscopy [1]

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of esters, including susceptibility to hydrolysis and transesterification. The bulky tert-butyl group, however, can influence the reaction rates due to steric hindrance.

Synthesis of this compound

The synthesis of this compound can be achieved through several standard esterification methods. A common laboratory-scale synthesis involves the reaction of hexanoyl chloride with tert-butanol (B103910).

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to yield hexanoic acid and tert-butanol. The tert-butyl group makes this ester relatively resistant to acid-catalyzed hydrolysis compared to less sterically hindered esters. However, under strongly acidic conditions, the cleavage of the tert-butyl ester can proceed via a stable tert-butyl carbocation intermediate.

Transesterification

Transesterification is a process where the tert-butyl group of this compound is exchanged with another alkyl group from an alcohol, catalyzed by an acid or a base. This reaction is reversible and can be driven to completion by using a large excess of the reactant alcohol.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Hexanoyl Chloride and tert-Butanol

Objective: To synthesize this compound via the reaction of hexanoyl chloride with tert-butanol.

Materials:

-

Hexanoyl chloride

-

tert-Butanol

-

Pyridine (B92270) (or another suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol and pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of hexanoyl chloride in anhydrous diethyl ether to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acid chloride and acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to hexanoic acid and tert-butanol using an acid catalyst.

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound and the aqueous acid solution.

-

Heat the mixture under reflux with stirring for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to extract the hexanoic acid as its sodium salt.

-

The aqueous layer containing the sodium hexanoate can be acidified with a strong acid and extracted with diethyl ether to isolate the hexanoic acid.

-

The organic layer from the initial extraction contains tert-butanol, which can be isolated by drying the solution over anhydrous sodium sulfate, filtering, and removing the solvent by distillation.

Applications in Research and Drug Development

The tert-butyl ester functional group is a valuable protecting group for carboxylic acids in multi-step organic syntheses, a common practice in drug development. Its stability under certain conditions and the specific methods for its removal allow for selective reactions at other parts of a complex molecule. The synthesis and reactions of this compound serve as a model for the behavior of this important functional group.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The summarized data, experimental protocols, and reaction diagrams are intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While some physical properties are not well-documented, the provided information on its chemical reactivity and synthesis offers a solid foundation for its application in organic synthesis.

References

In-Depth Technical Guide: tert-Butyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexanoate (B1226103), a carboxylate ester, is a chemical compound of interest in various fields of chemical research and development. Its unique structural feature, the bulky tert-butyl group, imparts specific chemical properties that are leveraged in organic synthesis and can influence the pharmacokinetic profiles of molecules in drug discovery. The tert-butyl group can provide steric hindrance, potentially increasing the metabolic stability of a parent molecule by protecting the ester linkage from enzymatic hydrolysis. This technical guide provides a comprehensive overview of tert-butyl hexanoate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and relevant spectroscopic data.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: Hexanoic acid, 1,1-dimethylethyl ester[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| LogP | 2.9084 | [4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][2] |

| Refractive Index | Not available | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes available spectroscopic information.

| Spectroscopy Type | Data Availability / Key Information | Source |

| ¹³C NMR | Spectra available in databases. | [1] |

| Mass Spectrometry (GC-MS) | Spectra available in databases. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available in databases. | [1] |

Synthesis of this compound

The synthesis of tert-butyl esters can be challenging via direct Fischer esterification due to the steric hindrance of the tertiary alcohol and its propensity to undergo dehydration to form isobutylene (B52900) under acidic conditions. A more reliable method involves the reaction of an acyl chloride with tert-butanol (B103910) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from Hexanoyl Chloride and tert-Butanol

This protocol describes a general method for the preparation of this compound from hexanoyl chloride and tert-butanol.

Materials:

-

Hexanoyl chloride

-

tert-Butanol (anhydrous)

-

Pyridine (B92270) (anhydrous) or another suitable non-nucleophilic base (e.g., triethylamine)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound from hexanoyl chloride and tert-butanol involves a nucleophilic acyl substitution reaction. The logical workflow of this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The tert-butyl ester moiety is frequently employed in medicinal chemistry as a protecting group for carboxylic acids. Its stability under various conditions and its susceptibility to cleavage under specific acidic conditions make it a valuable tool in multi-step organic syntheses of complex molecules. In the context of drug development, the incorporation of a tert-butyl group can enhance the metabolic stability of a drug candidate by sterically shielding the ester functionality from hydrolysis by esterases. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo. While this compound itself is not a therapeutic agent, it serves as a simple model compound for studying the properties and reactions of tert-butyl esters.

References

molecular weight and formula of tert-butyl hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl hexanoate (B1226103), a carboxylate ester with significant applications in organic synthesis and as a building block in the development of pharmacologically active molecules. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its relevance in the context of drug development.

Core Properties of tert-Butyl Hexanoate

This compound, also known as hexanoic acid, 1,1-dimethylethyl ester, is an organic compound characterized by a hexanoate backbone and a bulky tert-butyl ester group.[1][2] This structure confers specific chemical properties that are leveraged in various synthetic applications.

Data Presentation: Quantitative Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2][3] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| CAS Number | 2492-18-4 | [1][2][4] |

| PSA (Polar Surface Area) | 26.30 Ų | [2][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.9084 | [2][4] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl esters, including this compound, can be achieved through several established methods in organic chemistry. The bulky tert-butyl group often requires specific conditions to overcome steric hindrance.

Experimental Protocol: Transesterification for tert-Butyl Ester Synthesis

This protocol describes a general method for synthesizing tert-butyl esters from other alkyl esters via transesterification, which is adaptable for the synthesis of this compound.

Objective: To synthesize a tert-butyl ester from a corresponding methyl or ethyl ester.

Materials:

-

Starting ester (e.g., methyl hexanoate or ethyl hexanoate)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343) or Tetrahydrofuran (THF)

-

5% HCl solution

-

Diethyl ether

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes/Ethyl acetate (B1210297) solvent system

Procedure:

-

To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per mmol of starting ester), add the starting ester (1.0 equivalent).[5]

-

Stir the reaction mixture at room temperature for 3 to 4 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 5% HCl solution.

-

Extract the product with diethyl ether (2 x 20 mL).[5]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

-

Concentrate the dried solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure tert-butyl ester.[5]

Experimental Protocol: Esterification via Acyl Chloride

This method involves the reaction of an acyl chloride with tert-butanol (B103910).

Objective: To synthesize this compound from hexanoyl chloride and tert-butanol.

Materials:

-

Hexanoyl chloride

-

tert-Butanol

-

Anhydrous pyridine (B92270) or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add hexanoyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation or column chromatography to obtain pure this compound.

Role in Drug Development and Related Signaling Pathways

While this compound itself is not typically a final drug product, the tert-butyl ester moiety is of significant interest in medicinal chemistry and drug development.

Use as a Protecting Group: The tert-butyl group serves as an effective protecting group for carboxylic acids.[6] This is particularly valuable in peptide synthesis, where it prevents the carboxylic acid of an amino acid from undergoing unwanted side reactions.[6] The tert-butyl ester is stable under many reaction conditions but can be selectively removed under strongly acidic conditions, which causes elimination to yield the carboxylic acid and isobutylene.[6]

Application in Prodrugs: The metabolic stability of the tert-butyl ester makes it a valuable component in the design of prodrugs. For instance, tert-butyl ester-based prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, have been developed to enhance metabolic stability and improve tumor-specific delivery.[7] These studies found that the tert-butyl ester was resistant to hydrolysis in gastrointestinal tissue, a key attribute for oral drug candidates.[7]

Signaling Pathway Example: t-BHP Induced Necroptosis Although no specific signaling pathways involving this compound are prominently documented, related compounds containing a tert-butyl group have been studied for their biological effects. For example, tert-butyl hydroperoxide (t-BHP) has been shown to induce necroptosis in endothelial cells through the RIP1-RIP3-MLKL signaling pathway.[8] This serves as an illustrative example of how a tert-butyl-containing small molecule can modulate a critical cellular pathway.

Caption: Signaling pathway for t-BHP-induced necroptosis.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound followed by purification.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound | C10H20O2 | CID 520162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CAS#:2492-18-4 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. Ester - Wikipedia [en.wikipedia.org]

- 7. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

Tert-Butyl Hexanoate in Fruits: A Review of its Apparent Absence in Nature and Role as a Synthetic Flavor Compound

Introduction: A thorough review of scientific literature indicates that tert-butyl hexanoate (B1226103) is not a naturally occurring volatile compound in fruits. While a wide array of esters contribute to the complex aroma profiles of fruits, the presence of tert-butyl esters, including tert-butyl hexanoate, has not been documented in comprehensive analyses of fruit volatiles. In contrast, its isomer, butyl hexanoate, is a well-known natural constituent of many fruit aromas. This technical guide will address the absence of this compound in nature, discuss the common classes of esters found in fruits, and provide information on the synthesis and application of this compound as a synthetic flavoring agent.

The Rarity of the Tert-Butyl Group in Natural Products

The tert-butyl group, characterized by a central carbon atom bonded to three methyl groups, is sterically bulky. This structural feature is uncommon in natural products, including the volatile organic compounds found in fruits. Biosynthetic pathways in plants typically favor the formation of less sterically hindered esters, primarily derived from straight-chain or less branched alcohols like methanol, ethanol, butanol, and hexanol. More than 100 natural compounds containing a t-butyl group have been identified, but these are generally not the volatile esters found in fruit aromas[1].

Common Esters Contributing to Fruit Aromas

The characteristic "fruity" scents of most fruits are largely due to a complex mixture of volatile esters.[2][3] These are typically formed from the reaction of an alcohol with a carboxylic acid.[2] Common examples of naturally occurring esters in fruits include:

-

Ethyl acetate: Found in many fruits, contributing a sweet, solvent-like aroma.

-

Isoamyl acetate: A key component of banana and pear aromas.[2]

-

Methyl salicylate: Responsible for the characteristic scent of wintergreen, but also found in some fruits.

-

Ethyl butanoate: Contributes to the aroma of pineapple and other tropical fruits.[2]

-

Butyl acetate: Found in apples and other fruits, with a sweet, fruity scent.

-

Hexyl acetate: A component of apple and pear aromas.

-

Methyl and ethyl hexanoate: Present in strawberries and other fruits.[4][5]

Synthesis of this compound

This compound is produced synthetically for use as a flavoring agent. Several chemical synthesis routes are available. One common method involves the reaction of hexanoyl chloride with tert-butanol.[6] Another approach is the esterification of hexanoic acid with isobutylene.[6]

Applications in the Food and Fragrance Industry

Due to its fruity and pineapple-like aroma, synthetic this compound is used as a flavoring agent in a variety of food products, including beverages, candies, and baked goods. It is also utilized in the fragrance industry to impart fruity notes to perfumes and other scented products.

Experimental Protocols for the Analysis of Fruit Volatiles

While this compound is not expected to be found, the general methodologies for analyzing volatile esters in fruits are well-established. The primary technique is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration method such as headspace solid-phase microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in fruits.

Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp.

-

Transfer the homogenate to a headspace vial.

-

An internal standard may be added for quantitative analysis.

-

The vial is sealed and incubated at a controlled temperature to allow volatile compounds to equilibrate in the headspace.

SPME Extraction and GC-MS Analysis:

-

An SPME fiber is exposed to the headspace of the vial for a defined period to adsorb the volatile compounds.

-

The fiber is then retracted and inserted into the heated injection port of a gas chromatograph.

-

The adsorbed volatiles are desorbed from the fiber and separated on a capillary column.

-

The separated compounds are detected and identified by a mass spectrometer.

The following diagram illustrates a general workflow for the analysis of fruit volatiles using HS-SPME-GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. imbibeinc.com [imbibeinc.com]

- 3. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Fruit Aroma Volatile Research [mdpi.com]

- 5. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2492-18-4 | Chemsrc [chemsrc.com]

solubility of tert-butyl hexanoate in organic solvents

An In-depth Technical Guide to the Solubility of Tert-Butyl Hexanoate (B1226103) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexanoate is an ester recognized for its characteristic fruity aroma and its applications as a flavoring agent and in the synthesis of various organic compounds. A thorough understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a framework for presenting the resulting data.

General Solubility Profile

Esters like this compound are generally soluble in a wide array of organic solvents. Their solubility is primarily dictated by the principle of "like dissolves like." The molecule possesses a polar ester group capable of dipole-dipole interactions and a nonpolar hydrocarbon tail (the hexanoate chain and the tert-butyl group) that interacts favorably with nonpolar solvents through London dispersion forces.

Based on general principles of ester solubility, the following qualitative predictions can be made:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, tetrahydrofuran), alcohols (e.g., methanol, ethanol), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Good to Moderate Solubility: Expected in nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

-

Low Solubility: this compound is expected to have very low solubility in water due to the dominance of its hydrophobic alkyl chains[1].

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents at different temperatures is not available. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table provides a template for the systematic recording and presentation of experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Ethanol | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Acetone | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Hexane | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Toluene | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

| Chloroform | 25 | Data to be determined | Data to be determined | GC, HPLC, etc. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[2][3]. The following protocol is adapted for the determination of the solubility of a liquid solute, this compound, in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure

-

Preparation of Saturated Solution:

-

To a series of vials, add a measured volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. An excess is present when a distinct separate phase of the ester is visible after vigorous mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a micropipette. To avoid disturbing the undissolved ester phase, it is recommended to take the sample from the upper portion of the liquid.

-

Filter the collected aliquot through a syringe filter to remove any micro-droplets or suspended particles of the undissolved ester.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as GC or HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides the necessary framework for researchers and professionals to systematically determine and report the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method, reliable and reproducible quantitative data can be generated. This information is invaluable for optimizing reaction conditions, developing formulations, and designing efficient purification processes involving this compound. The provided templates and diagrams are intended to facilitate a standardized approach to solubility studies, enhancing the comparability and utility of the resulting data within the scientific community.

References

Thermal Stability and Decomposition of tert-Butyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tert-butyl hexanoate (B1226103). Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from related compounds and established principles of organic chemistry to present a probable decomposition pathway and expected thermal behavior. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to perform their own analyses. This document is intended to serve as a valuable resource for professionals working with tert-butyl hexanoate in research, development, and manufacturing environments.

Introduction

This compound is an aliphatic ester that finds application in various chemical syntheses and as a fragrance component. A thorough understanding of its thermal stability is crucial for safe handling, storage, and processing, particularly in applications that involve elevated temperatures. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting product purity, process efficiency, and safety. This guide outlines the expected thermal behavior of this compound, its decomposition mechanism, and methods for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| CAS Number | 2492-18-4 | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Colorless liquid (expected) |

Thermal Decomposition Mechanism

The thermal decomposition of tert-butyl esters containing a β-hydrogen on the alkyl group, such as this compound, is well-established to proceed through a unimolecular, concerted syn-elimination reaction. This type of reaction is also known as an Ei (Elimination, intramolecular) mechanism.

The proposed decomposition pathway involves a six-membered cyclic transition state, leading to the formation of hexanoic acid and isobutylene.

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed Ei mechanism for this compound decomposition.

This concerted mechanism does not involve the formation of ionic or radical intermediates and is characteristic of the pyrolysis of esters with a β-hydrogen in the alcohol moiety[2].

The primary decomposition products are therefore expected to be:

-

Hexanoic Acid (CAS: 142-62-1)

-

Isobutylene (2-Methylpropene, CAS: 115-11-7)

Thermal Analysis

Expected Thermal Analysis Data

The following table summarizes the hypothetical thermal analysis data for this compound. These values are estimates and should be confirmed by experimental analysis.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | TGA | 200 - 250 °C | The temperature at which significant weight loss begins. |

| Temperature at Maximum Decomposition Rate (Tmax) | TGA | 250 - 300 °C | The temperature at which the rate of weight loss is highest. |

| Residual Mass | TGA | ~0% | Complete volatilization of the sample and its decomposition products. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Endothermic | The decomposition is expected to be an endothermic process, requiring energy to break bonds. |

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analysis on this compound.

Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 400 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (the intersection of the baseline tangent with the tangent of the decomposition step) and the temperature of maximum decomposition rate (the peak of the first derivative of the TGA curve).

Diagram 2: TGA Experimental Workflow

References

A Technical Guide to the Enzymatic Synthesis of Tert-Butyl Hexanoate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, experimental protocols, and key considerations for the enzymatic synthesis of tert-butyl hexanoate (B1226103), a sterically hindered ester, using lipase (B570770) as a biocatalyst. While direct literature on this specific synthesis is limited, this document extrapolates from extensive research on related lipase-catalyzed esterifications to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction to Lipase-Catalyzed Ester Synthesis

The use of enzymes, particularly lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3), as catalysts in organic synthesis offers significant advantages over traditional chemical methods. These benefits include high specificity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperature and pressure), reduced energy consumption, and a more favorable environmental profile.[1][2] Lipases are robust enzymes that can function in non-aqueous media, shifting their catalytic activity from hydrolysis to synthesis (esterification, transesterification, etc.).[3][4] This makes them ideal for the production of specialty esters used in the pharmaceutical, food, and cosmetic industries.[2]

Tert-butyl hexanoate is a challenging target for enzymatic synthesis due to the significant steric hindrance of the tertiary alcohol, tert-butanol (B103910). This guide will explore the factors governing this reaction and propose strategies to achieve successful synthesis.

Key Reaction Components

The Biocatalyst: Lipase

The most widely used and effective lipase for ester synthesis is Lipase B from the yeast Candida antarctica, commercially available in an immobilized form as Novozym® 435.[5][6] Immobilization on a macroporous acrylic resin enhances its stability, reusability, and tolerance to organic solvents.[1][5]

-

Enzyme: Candida antarctica Lipase B (CALB)

-

Commercial Formulation: Novozym® 435

Substrates

-

Acyl Donor: Hexanoic acid (also known as caproic acid) is a medium-chain fatty acid. Lipases generally show good activity with fatty acids of this chain length.[9]

-

Acyl Acceptor: Tert-butanol is a tertiary alcohol. Its bulky structure presents a significant steric challenge for the active site of most lipases, making it a difficult substrate for esterification.[4] Molecular dynamics simulations suggest that tert-butanol can increase the overall flexibility of CALB, which may partially counteract the steric hindrance.[10]

Proposed Experimental Protocol for this compound Synthesis

This protocol is a composite based on standard procedures for lipase-catalyzed synthesis of other short-chain esters.[11][12] Optimization will be necessary to achieve viable yields.

Materials and Equipment

-

Enzyme: Novozym® 435 (immobilized Candida antarctica Lipase B)

-

Substrates: Hexanoic acid (≥99%), tert-butanol (≥99%)

-

Solvent (optional): n-hexane, isooctane (B107328), or tert-butanol (as solvent and substrate)

-

Water removal agent (optional): Molecular sieves (3Å)

-

Equipment:

-

Orbital shaking incubator or magnetic stirrer with temperature control

-

Reaction vessel (e.g., screw-capped flasks)

-

Gas chromatograph (GC) for analysis

-

Titration setup for determining acid conversion

-

Reaction Setup

-

To a 50 mL screw-capped flask, add hexanoic acid and tert-butanol. A typical starting point is a molar ratio of alcohol to acid between 1:1 and 3:1.

-

If using a solvent, add the desired volume (e.g., 10-20 mL). Using an excess of tert-butanol can also serve as the reaction medium.

-

Add the immobilized lipase, Novozym® 435. A typical enzyme loading is 5-10% by weight of the total substrates.

-

If operating in a low-water environment is desired, add activated molecular sieves (e.g., 10% w/v).

-

Seal the flask tightly to prevent the evaporation of the volatile alcohol.

Reaction Execution and Monitoring

-

Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer.

-

Set the temperature between 40°C and 60°C. Lipases are generally active in this range, but temperatures above 60-65°C can lead to denaturation.[9]

-

Set the agitation speed to 150-200 rpm to ensure adequate mixing and reduce mass transfer limitations.

-

Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2, 4, 8, and 24 hours).

-

Analyze the samples to determine the conversion of hexanoic acid. This can be done by:

-

Titration: Dilute the sample in a suitable solvent (e.g., ethanol) and titrate the remaining acid with a standardized NaOH solution.

-

Gas Chromatography (GC): Dilute the sample in a solvent (e.g., n-hexane) and analyze using a GC equipped with a suitable column (e.g., DB-FFAP) and a Flame Ionization Detector (FID) to quantify the formation of the ester product.[11]

-

Enzyme Recovery and Product Purification

-

Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration or decantation.

-

Wash the recovered enzyme with a solvent (e.g., n-hexane) and dry it for reuse in subsequent batches.[13]

-

The liquid product mixture can be purified by removing the unreacted substrates and solvent, typically via vacuum distillation.

Quantitative Data from Related Syntheses

Direct quantitative data for the synthesis of this compound is scarce. The following tables summarize typical reaction conditions and outcomes for the synthesis of other butyl and hexanoate esters catalyzed by lipases, which can serve as a benchmark for optimization.

Table 1: Reaction Conditions for Lipase-Catalyzed Ester Synthesis

| Ester Product | Lipase Source | Acyl Donor | Acyl Acceptor | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Solvent | Reference |

| Ethyl Hexanoate | Rhizomucor miehei | Hexanoic Acid | Ethanol | 1:1 | 50 | n-Hexane | [9] |

| Butyl Acetate (B1210297) | Candida antarctica B | Acetic Acid | n-Butanol | 3.6:1 | 46 | n-Hexane | [13] |

| Ethyl Butyrate | Candida antarctica B | Butyric Acid | Ethanol | 3:1 | 40 | Solvent-Free | [11] |

| Butyl Butyrate | Candida antarctica B | Butyric Acid | n-Butanol | N/A | N/A | Solvent-Free | [5] |

| Ethyl Hexanoate | Candida antarctica B | Caproic Acid | Ethanol | 1.25:1 | 30 | Nonaqeuous | [14] |

Table 2: Performance Metrics for Lipase-Catalyzed Ester Synthesis

| Ester Product | Lipase Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Ethyl Hexanoate | 10 g/L | 96 | 96% | [9] |

| Butyl Acetate | 7% (w/w) | 2.5 | >94% | [13] |

| Ethyl Butyrate | 3 wt% | 4 | 96% | [11] |

| Butyl Butyrate | N/A | N/A | ~100% | [5] |

| Ethyl Hexanoate | N/A | 24 | 98% | [14] |

Reaction Mechanism and Influencing Factors

Catalytic Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism .[7][8]

-

Acylation: The fatty acid (first substrate) binds to the lipase's active site (serine hydroxyl group), forming a tetrahedral intermediate. This complex then releases a water molecule to form an acyl-enzyme intermediate.

-

Esterification: The alcohol (second substrate) binds to the acyl-enzyme intermediate. This nucleophilic attack results in the formation of a second tetrahedral intermediate, which then collapses, releasing the ester product and regenerating the free enzyme.

Key Parameters for Optimization

-

Temperature: Reaction rates generally increase with temperature up to an optimum (typically 40-60°C) before enzyme denaturation causes a rapid decrease in activity.[9][15]

-

Substrate Molar Ratio: An excess of one substrate (usually the alcohol) can shift the reaction equilibrium towards product formation. However, very high concentrations of some alcohols or acids can cause substrate inhibition.[8]

-

Enzyme Concentration: Higher enzyme loading increases the reaction rate, but also the cost. An optimal concentration must be determined to balance reaction time and process economics.[9]

-

Water Activity (aw): Lipases require a small amount of water to maintain their active conformation. However, as water is a byproduct of esterification, its excessive presence can promote the reverse reaction (hydrolysis). The optimal water activity is a critical parameter to control, often through the use of organic solvents or the addition of molecular sieves.[16]

-

Solvent Choice: The choice of solvent can influence enzyme activity, stability, and substrate solubility. Non-polar, hydrophobic solvents like n-hexane or isooctane are generally preferred.[3] For this specific synthesis, using tert-butanol itself as the solvent is a viable strategy.[1][10]

Visualizations: Workflows and Mechanisms

Experimental Workflow

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Ping-Pong Bi-Bi Catalytic Cycle

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Challenges and Optimization Strategies

The primary challenge in synthesizing this compound is the steric hindrance of the tert-butyl group, which limits its access to the lipase's active site. This typically results in significantly lower reaction rates and yields compared to esterifications with primary or secondary alcohols.[4]

Strategies to Overcome Steric Hindrance:

-

Reaction Condition Optimization: Systematically optimizing parameters such as temperature, substrate ratio, and water activity is crucial. A higher temperature might provide the necessary activation energy to overcome the steric barrier, provided it does not denature the enzyme.

-

Solvent Engineering: The use of specific solvents can alter enzyme conformation and flexibility. Molecular dynamics studies have shown that tert-butanol can increase the flexibility of CALB, which might be beneficial for accommodating bulky substrates.[10]

-

Enzyme Engineering: Modifying the substrate-binding site of the lipase through protein engineering can create more space to accommodate bulky alcohols. Site-directed mutagenesis to replace amino acids with smaller ones near the active site tunnel could improve selectivity and reaction rates for tertiary alcohols.[17]

-

Ultrasound Assistance: The application of low-frequency ultrasound has been shown to enhance reaction rates and improve enzyme productivity and stability in ester synthesis, potentially by improving mass transfer.[13]

Conclusion

The enzymatic synthesis of this compound presents a significant challenge due to steric hindrance, but it is a feasible goal through careful optimization and advanced biochemical techniques. The use of robust immobilized lipases like Novozym® 435 provides a solid foundation for this process. By leveraging knowledge from related ester syntheses and applying systematic optimization of reaction parameters, researchers can develop an efficient and green route to this valuable compound. Future work in protein engineering to design lipases with a more accommodating active site will be key to unlocking the full potential of biocatalysis for producing sterically hindered molecules.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Ultrasound-assisted butyl acetate synthesis catalyzed by Novozym 435: enhanced activity and operational stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Expression of Candida antarctica lipase B on yeast surface and synthesis of ethyl hexanoate catalyzed by CALB] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.ewha.ac.kr [pure.ewha.ac.kr]

Potential Biological Activities of Tert-Butyl Hexanoate: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential biological activities of tert-butyl hexanoate (B1226103). It is important to note that, to date, there is a significant lack of direct experimental studies on the biological effects of this specific compound. The information presented herein is extrapolated from the known biological activities of its constituent chemical moieties (the tert-butyl group and the hexanoate group) and structurally related compounds. The proposed experimental protocols are standard methods for evaluating the hypothesized biological activities.

Introduction

Tert-butyl hexanoate is an ester composed of a tert-butyl group and a hexanoate (caproate) moiety. While its primary applications are likely in the fragrance and flavor industry, its chemical structure suggests the potential for underexplored biological activities. The presence of the bulky, lipophilic tert-butyl group can significantly influence a molecule's interaction with biological systems, often enhancing its bioavailability and metabolic stability.[1] The hexanoate component, a medium-chain fatty acid, is known to participate in various physiological processes. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of this compound, detailed experimental protocols to investigate these activities, and insights into possible mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 172.26 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | Inferred from similar esters |

| Solubility | Insoluble in water, soluble in organic solvents | Inferred from structure |

| LogP (octanol/water) | ~3.3 | --INVALID-LINK-- |

Potential Biological Activities

Based on the activities of related compounds, this compound may exhibit antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

The tert-butyl group is a key feature of many synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). This group can enhance the antioxidant capacity of a molecule by providing steric hindrance, which stabilizes the resulting radical after hydrogen donation.[1] While this compound is not a phenol, the ester itself or its potential metabolites could possess radical scavenging properties. For instance, vanillyl hexanoate has demonstrated antioxidant activity comparable to BHT.[2]

Anti-inflammatory Activity

Hexanoic acid has been reported to exhibit anti-inflammatory properties by inhibiting phospholipase A₂, a key enzyme in the inflammatory cascade.[3][4] Although one study indicated that hexanoic acid did not reduce NF-κB transactivation in a specific cellular context, the potential for anti-inflammatory effects warrants investigation.[5] The esterification to a tert-butyl group could modulate this activity by altering its cellular uptake and interaction with molecular targets.

Cytotoxic Activity

The evaluation of cytotoxicity is a fundamental step in assessing the biological profile of any compound. The lipophilicity imparted by the tert-butyl group and the six-carbon chain of hexanoate may facilitate its passage across cell membranes, potentially leading to cytotoxic effects at certain concentrations. Standard cytotoxicity assays are necessary to determine the concentration range at which this compound is non-toxic and to identify any potential for selective cytotoxicity against cancer cell lines.

Experimental Protocols

To investigate the potential biological activities of this compound, the following standard in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Figure 1. Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[11][12][13][14][15]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value can be determined from a dose-response curve.

Figure 2. Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide

The Griess assay is used to measure nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of nitric oxide (NO).[16][17][18][19] NO is a key signaling molecule in inflammation, and its production is often upregulated in inflammatory conditions.

Principle: This assay is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Protocol:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat them with various concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Figure 3. Workflow for the Griess assay for nitric oxide.

Potential Signaling Pathways

Should this compound exhibit anti-inflammatory or cytotoxic properties, its mechanism of action could involve the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[20][21][22][23][24] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells [mdpi.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. iomcworld.com [iomcworld.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-kB pathway overview | Abcam [abcam.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. sinobiological.com [sinobiological.com]

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of tert-butyl hexanoate

Application Note: GC-MS Analysis of Tert-Butyl Hexanoate (B1226103)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of tert-butyl hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C10H20O2, MW: 172.26 g/mol ) is an ester known for its characteristic fruity aroma.[1] It is used in the flavor and fragrance industry and may be present in various consumer products. Accurate and reliable quantification of this compound is crucial for quality control in these industries and for monitoring its presence in environmental or biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile compounds like this compound, offering high sensitivity and specificity.[2][3] This application note outlines a comprehensive method for the analysis of this compound, including sample preparation, GC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from liquid or solid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solvent-free extraction technique.[2][4][5]

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))

-

Heater/stirrer or water bath

-

Gas-tight syringe for standard addition

Protocol:

-

Sample Aliquoting: Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.

-

Internal Standard Spiking (Optional but Recommended): For accurate quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the sample.

-

Matrix Modification (Optional): For aqueous samples, adding salts like NaCl can increase the volatility of the analyte.

-

Vial Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

-

Equilibration: Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

SPME Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 20 minutes) to allow the analytes to adsorb onto the fiber coating.

-

Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the GC column.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Any standard Gas Chromatograph |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for high sensitivity) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[6][7] |

| Mass Spectrometer | |

| MS System | Any standard Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Data Presentation

Expected Retention Time

Based on its Kovats retention index on a standard non-polar column (around 1055-1060), this compound is expected to elute after the solvent peak and before higher molecular weight, less volatile compounds.[1] The exact retention time will depend on the specific GC conditions used.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragment ions. The most prominent feature of the mass spectra of tert-butyl esters is the formation of a stable tert-butyl cation.

Table 2: Expected Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 57 | [C(CH3)3]+ (tert-butyl cation) | High (Base Peak) |

| 41 | [C3H5]+ (allyl cation) | Moderate |

| 99 | [CH3(CH2)4C=O]+ (hexanoyl cation) | Moderate to Low |

| 115 | [M - C4H9]+ (loss of tert-butyl) | Low |

| 172 | [M]+ (Molecular ion) | Very Low or Absent |

The base peak at m/z 57, corresponding to the tert-butyl cation, is the most characteristic fragment for identification.[1]

Visualization of Workflows

Experimental Workflow

The overall process from sample receipt to data analysis is outlined in the following diagram.

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of GC-MS Components

The following diagram illustrates the interconnected components of the Gas Chromatography-Mass Spectrometry system.

Caption: Interrelationship of GC-MS system components.

References

- 1. This compound | C10H20O2 | CID 520162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-Butyl Hexanoate

Introduction

Tert-butyl hexanoate (B1226103) is an aliphatic ester commonly used as a fragrance and flavoring agent. For its application in research, drug development, and quality control, high purity of this compound is often required. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such volatile and semi-volatile organic compounds. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of tert-butyl hexanoate from a synthetic reaction mixture.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC purification is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2][3] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Polarity | Non-polar | [4] |

| UV Absorbance | Low (no significant chromophore) | N/A |

Due to the lack of a strong UV chromophore, detection of this compound can be challenging with standard UV detectors. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate detection and quantification.

Experimental Protocol

This protocol outlines the procedure for the purification of this compound using a preparative RP-HPLC system.

1. Materials and Reagents

-

Crude this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade) for sample dissolution

-

Syringe filters (0.45 µm, PTFE)

2. HPLC System and Parameters

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). |

| Column | C18 column (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Detector | RID or ELSD |

| Injection Volume | 500 µL |

3. Sample Preparation

-

Dissolve the crude this compound sample in methanol to a concentration of 10 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

4. HPLC Purification Procedure

-

Equilibrate the HPLC column with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as specified in the HPLC parameters table.

-

Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The expected retention time will be in the region where other non-polar compounds elute.

-

Analyze the collected fraction for purity using the same HPLC method.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC purification of this compound.

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |

| Crude Sample | 8.5 | 85.2 | 85.2 | N/A |

| Purified Sample | 8.5 | 99.8 | >99.5 | ~90 |

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purification of this compound.

Caption: Workflow for the HPLC purification of this compound.